Pazopanib

Catalog No.
S548008
CAS No.
444731-52-6
M.F
C21H23N7O2S
M. Wt
437.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pazopanib

CAS Number

444731-52-6

Product Name

Pazopanib

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide

Molecular Formula

C21H23N7O2S

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)

InChI Key

CUIHSIWYWATEQL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N

Solubility

In water, 3.3 mg/L at 25 °C (est)

Synonyms

GW 780604, GW 786034B, GW-780604, GW-786034B, GW780604, GW786034B, pazopanib, Votrient

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N

Description

The exact mass of the compound Pazopanib is 437.16339 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3.3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 752782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Efficacy in RCC Treatment

Clinical trials have evaluated Pazopanib's effectiveness in treating patients with advanced RCC. One such study, reported in the journal Clinical Cancer Research, involved patients who had progressed from prior cytokine-based therapy or were treatment-naive. The results showed Pazopanib's efficacy in extending progression-free survival (PFS) compared to a placebo ().

Real-World Studies

Prospective observational studies like PARACHUTE have investigated Pazopanib's use in real-world settings outside of controlled clinical trials. This study focused on patients with advanced RCC in Asia Pacific, North Africa, and the Middle East. The findings supported Pazopanib's effectiveness in this broader population, demonstrating a progression-free survival rate of 39% at 12 months ().

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Exact Mass

437.16339

LogP

log Kow = 3.20 (est)

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7RN5DR86CK

Use and Manufacturing

Pazopanib is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Treatment of advanced renal cell cancer and advanced soft tissue sarcoma (in patients previously treated with chemotherapy)
FDA Label
Renal-cell carcinoma (RCC)Votrient is indicated in adults for the first-line treatment of advanced renal-cell carcinoma (RCC) and for patients who have received prior cytokine therapy for advanced disease.Soft-tissue sarcoma (STS)Votrient is indicated for the treatment of adult patients with selective subtypes of advanced soft-tissue sarcoma (STS) who have received prior chemotherapy for metastatic disease or who have progressed within 12 months after (neo)adjuvant therapy.Efficacy and safety have only been established in certain STS histological tumour subtypes.
Treatment of Ewing sarcoma family of tumours, Treatment of non-rhabdomyosarcoma soft tissue sarcoma, Treatment of rhabdomyosarcoma

Livertox Summary

Pazopanib is a multi-kinase inhibitor active against vascular endothelial growth factor receptors-1, -2 and -3 that is used in the therapy of advanced renal cell carcinoma and soft tissue sarcomas. Pazopanib therapy is commonly associated with transient elevations in serum aminotransferase during therapy and has been linked to rare, but occasionally severe and even fatal cases of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Votrient is indicated for the treatment of patients with advanced renal cell carcinoma (RCC). /Included in US product label/
Votrient is indicated for the treatment of patients with advanced soft tissue sarcoma (STS) who have received prior chemotherapy. /Included in US product label/
Limitation of Use: The efficacy of Votrient for the treatment of patients with adipocytic soft tissue sarcoma (STS) or gastrointestinal stromal tumors has not been demonstrated.
EXPL THER Pazopanib was evaluated for its ability to inhibit the growth of a variety of human tumor cell lines, HT-29 (colon), MDA-MB-468 (breast), PC3 (prostate), and A375P (melanoma) and normal human fibroblasts (HFF) growing in serum containing media. Pazopanib inhibited proliferation of HFF with an IC50 of 1.01 uM and had no effect on the proliferation of the 4 tumor cell lines at the highest concentration tested (30 uM). To further investigate whether pazopanib can directly modulate the proliferation of tumour cells, the compound was tested in a cell proliferation assay in a panel of 282 human cell lines. Of these, 281 were tumor cell lines derived from various tissue types, and 1 was a non-transformed breast cell line. IC50 values across the cell panel ranged from 0.01 to >10 uM. Only 7 cell lines showed an IC50 <1 uM: GDM1 (AML); ARH-77 (myeloma); NCI-H716 (colon carcinoma); G402 (kidney leiomyoblastoma); CGTH-W-1 (thyroid carcinoma); A204 (rhabdomyosarcoma) and CML-T1 (CML). Hence, pazopanib is a weak or inactive inhibitor of proliferation in the majority of human cell lines tested in vitro. The antitumor activity of pazopanib is, therefore, most likely derived from its anti-proliferative effect on endothelial cells.

Pharmacology

Pazopanib is a synthetic indazolylpyrimidine and reaches steady state concentrations of >15 μg/ml. This concentration is high enough to observe maximal inhibition of VEGFR2 phosphorylation and some anti-tumour activity (concentration required to inhibit receptors is 0.01 - 0.084 μmol/L). A reduction in tumour blood flow, increased tumour apoptosis, inhibition of tumour growth, reduction in tumour interstitial fluid pressure, and hypoxia in cancer cells can be observed in patients receiving treatment.
Pazopanib is a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. Pazopanib selectively inhibits vascular endothelial growth factor receptors (VEGFR)-1, -2 and -3, c-kit and platelet derived growth factor receptor (PDGF-R), which may result in inhibition of angiogenesis in tumors in which these receptors are upregulated.

ATC Code

L01XE11
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE11 - Pazopani

Mechanism of Action

Pazopanib is a second-generation multitargeted tyrosine kinase inhibitor against vascular endothelial growth factor receptor-1, -2, and -3, platelet-derived growth factor receptor-alpha, platelet-derived growth factor receptor-beta, and c-kit. These receptor targets are part of the angiogenesis pathway that facilitates the formation of tumour blood vessel for tumour survival and growth.
Brain metastases occur in more than one-third of metastatic breast cancer patients whose tumors overexpress HER2 or are triple negative. /SRP: triple negative = breast cancers lacking all three common targets of chemotherapy: the estrogen receptor, the progesterone receptor and Her2/neu, the epidermal growth factor receptor 2/ Brain colonization of cancer cells occurs in a unique environment, containing microglia, oligodendrocytes, astrocytes, and neurons. Although a neuroinflammatory response has been documented in brain metastasis, its contribution to cancer progression and therapy remains poorly understood. Using an experimental brain metastasis model, we characterized the brain metastatic microenvironment of brain tropic, HER2-transfected MDA-MB-231 human breast carcinoma cells (231-BR-HER2). A previously unidentified subpopulation of metastasis-associated astrocytes expressing phosphorylated platelet-derived growth factor receptor beta (at tyrosine 751; p751-PDGFRbeta) was identified around perivascular brain micrometastases. p751-PDGFRbeta(+) astrocytes were also identified in human brain metastases from eight craniotomy specimens and in primary cultures of astrocyte-enriched glial cells. Previously, /it was/ reported that pazopanib, a multispecific tyrosine kinase inhibitor, prevented the outgrowth of 231-BR-HER2 large brain metastases by 73%. /In this study/ the effect of pazopanib on the brain neuroinflammatory microenvironment /was evaluated/. Pazopanib treatment resulted in 70% (P = 0.023) decrease of the p751-PDGFRbeta(+) astrocyte population, at the lowest dose of 30 mg/kg, twice daily. Collectively, the data identify a subpopulation of activated astrocytes in the subclinical perivascular stage of brain metastases and show that they are inhibitable by pazopanib, suggesting its potential to prevent the development of brain micrometastases in breast cancer patients.

Vapor Pressure

3.21X10-14 mm Hg at 25 °C (est)

Other CAS

444731-52-6

Associated Chemicals

Pazopanib hydrochloride; 635702-64-6

Wikipedia

Pazopanib

Drug Warnings

/BOXED WARNING/ WARNING: HEPATOTOXICITY. Severe and fatal hepatotoxicity has been observed in clinical trials. Monitor hepatic function and interrupt, reduce, or discontinue dosing as recommended.
Severe or fatal hepatotoxicity, manifested as increases in serum concentrations of aminotransferases (ALT (SGPT), AST (SGOT)) and bilirubin, has been reported in patients receiving pazopanib. Most (92.5%) cases of aminotransferase elevations (of any grade) occurred during the first 18 weeks of therapy. In the randomized, placebo-controlled study (VEG105192) in patients with renal cell carcinoma, increases in ALT concentrations exceeding 3 or 10 times the upper limit of normal (ULN) were reported in approximately 18 or 4%, respectively, of patients receiving pazopanib. Concurrent increases in concentrations of ALT (exceeding 3 times the ULN) and bilirubin (exceeding twice the ULN) in the absence of substantial (exceeding 3 times the ULN) increases in alkaline phosphatase concentrations were reported in approximately 2% of patients receiving pazopanib. In an analysis of data from 11 studies involving 977 patients who received pazopanib as a single agent for a variety of tumor types (including 586 patients with renal cell carcinoma), death (resulting from disease progression and hepatic failure) occurred in approximately 0.2% of patients receiving pazopanib. Because pazopanib inhibits uridine diphosphate-glucuronosyltransferase (UGT) 1A1 (an enzyme that catalyzes the glucuronidation of bilirubin for elimination), mild elevations in indirect (unconjugated) bilirubin may occur in patients with deficient glucuronidation of bilirubin (i.e., Gilbert's syndrome). Liver function tests should be performed prior to initiation of pazopanib, at least once every 4 weeks for at least the first 4 months of therapy or as clinically indicated, and periodically thereafter. If hepatotoxicity occurs, pazopanib dosage should be reduced, or therapy should be interrupted or permanently discontinued.
FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./
Prolongation of the QT interval and torsades de pointes have been reported in patients receiving pazopanib. In the VEG105192 study, prolongation of the QT interval (500-549 msec) was reported in approximately 1 or 0% of patients receiving pazopanib or placebo, respectively. In an analysis of pooled data from 3 studies involving 55815 patients with renal cell carcinoma, prolongation of the QT interval (500 msec or greater) or torsades de pointes was reported in approximately 2% or less than 1%, respectively, of patients receiving pazopanib. Pazopanib should be used with caution in patients with a history of prolongation of the QT interval, in patients receiving antiarrhythmic agents or other drugs that cause prolongation of the QT interval, and in patients with relevant preexisting cardiac disease. ECG should be monitored prior to initiation of pazopanib and periodically during treatment; serum electrolytes (e.g., calcium, magnesium, potassium) should be maintained within the normal range.
For more Drug Warnings (Complete) data for Pazopanib (23 total), please visit the HSDB record page.

Biological Half Life

35 hours. Oral absorption is not the rate limiting step of elimination from the plasma.
The pharmacokinetics of pazopanib and/or its dihydrochloride salt has been studied in several animal species. The terminal elimination half-life was comparable among the animal species (half life = 2-6 hr) but significantly lower than observed in humans (half life = 21-51 hr).
Pazopanib has a mean half-life of 30.9 hours after administration of the recommended dose of 800 mg.

Use Classification

Human drugs -> Votrient -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

Preparation: A. Boloor et al., World Intellectual Property Organization patent 02059110 (2002 to Glaxo); eidem, United States of America patent 7105530 (2006 to SKB).
The manufacturing process is a standard wet granulation process and consists of the following steps: granulation; milling; drying; blending and compression. The tablets are then film-coated.

Clinical Laboratory Methods

A simple, rapid and sensitive liquid chromatography-tandem mass spectrometric (LC/MS-MS) method has been developed and validated for the quantitative determination of pazopanib in mouse plasma and brain tissue homogenate. Single liquid-liquid extraction step with ethyl acetate was employed for analysis of pazopanib and the internal standard (IS); vandetanib. HPLC separation was performed on an XTerra MS C18 column 50 mm x 4.6 mm, 5.0 um. The mobile phase consisted of 70% acetonitrile and 30% water with 0.1% formic acid, pumped at a flow rate of 0.25 mL/min. Analysis time was 3.5 min per run and both the analyte and IS eluted within 1.8-2.0 min. Multiple reactions monitoring (MRM) mode was utilized to detect the compounds of interest. The mass spectrometer was operated in the positive ion mode for detection. The precursor to product ions (Q1 to Q3) selected for pazopanib and internal standard during quantitative optimization were (m/z) 438.1 to 357.2 and 475.0 to 112.2 respectively. The calibration curves were linear over the range of 3.9-1000 ng/mL in both biological matrices. Lower limit of quantification (LLOQ) for mouse plasma and brain tissue was 3.9 ng/mL. The values for inter and intra day precision and accuracy were well within the ranges acceptable for analytical assessment (<15%). This method was applied to determine brain to plasma concentration ratio and relevant pharmacokinetic parameters of pazopanib after a single intravenous dose of 5 mg/kg in FVB wild type mice.
A quantitative bioanalytical liquid chromatography-tandem mass spectrometric assay for the tyrosine kinase inhibitor pazopanib was developed and validated. Plasma samples were pre-treated using protein precipitation with acetonitrile containing pazopanib-d(4) as internal standard. The extract was injected into the chromatographic system after dilution with water (1:9, v/v). The system consisted of a sub-2 um particle, trifunctional bonded octadecyl silica column with isocratic elution using 0.005% (v/v) of formic acid in a mixture of water (76%, v/v) and acetonitrile (24%, v/v). The analyte was quantified using the selected reaction monitoring mode of a triple quadrupole mass spectrometer with a heated electrospray interface. The assay was validated in a 0.1-100 ug/mL calibration range. Within day precisions were 3.6-5.2%, between day precisions 4.0-8.3% and accuracies between 106% and 113% for the whole calibration range. The drug was sufficiently stable under all relevant analytical conditions. The assay has successfully been used to assess drug levels for therapeutic drug monitoring in patients treated with pazopanib.

Storage Conditions

Store at room temperature between 20 °C and 25 °C (68 °F to 77 °F); excursions permitted to 15 °C to 30 °C (59 °F to 86 °F).

Interactions

Votrient is not indicated for use in combination with other /cancer therapy/ agents. Clinical trials of Votrient in combination with pemetrexed and lapatinib were terminated early due to concerns over increased toxicity and mortality. The fatal toxicities observed included pulmonary hemorrhage, gastrointestinal hemorrhage, and sudden death. A safe and effective combination dose has not been established with these regimens.
In vitro studies suggested that pazopanib is a substrate of P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). Therefore, absorption and subsequent elimination of pazopanib may be influenced by products that affect Pgp and BCRP. Concomitant treatment with strong inhibitors of Pgp or breast cancer resistance protein (BCRP) should be avoided due to risk of increased exposure to pazopanib. Selection of alternative concomitant medicinal products with no or minimal potential to inhibit Pgp or BCRP should be considered.
Inhibitors of CYP3A4: Pharmacokinetic interaction (increased peak plasma concentrations and area under the plasma concentration-time curve (AUC) of pazopanib) observed during concomitant use of pazopanib ophthalmic solution with ketoconazole (a potent inhibitor of CYP3A4 and an inhibitor of Pgp) or during concomitant use of pazopanib oral tablets with lapatinib (a substrate and weak inhibitor of CYP3A4, Pgp, and BCRP). Concomitant use of pazopanib with a potent CYP3A4 inhibitor (e.g., clarithromycin, ketoconazole, ritonavir) should be avoided; if concomitant use cannot be avoided, pazopanib dosage should be reduced. The manufacturer states that concomitant use with grapefruit or grapefruit juice also should be avoided.
Concomitant use of Votrient and simvastatin increases the incidence of ALT elevations. Across monotherapy studies with Votrient, ALT >3 X ULN was reported in 126/895 (14%) of patients who did not use statins, compared with 11/41 (27%) of patients who had concomitant use of simvastatin. If a patient receiving concomitant simvastatin develops ALT elevations, follow dosing guidelines for Votrient or consider alternatives to Votrient. Alternatively, consider discontinuing simvastatin. Insufficient data are available to assess the risk of concomitant administration of alternative statins and Votrient.
For more Interactions (Complete) data for Pazopanib (13 total), please visit the HSDB record page.

Stability Shelf Life

Based on the stability data a shelf-life of 24 months will be applied to the product, with no special storage conditions requirements.
Stable if stored as directed; avoid strong oxidizing agents. /Pazopanib hydrochloride/

Dates

Modify: 2023-08-15
1: Jeldres C, Sun M, Perrotte P, Karakiewicz PI. Pazopanib trial data cannot support first-line use. Nat Rev Urol. 2010 Jun;7(6):307-8. PubMed PMID: 20535144.
2: Altorki N, Lane ME, Bauer T, Lee PC, Guarino MJ, Pass H, Felip E, Peylan-Ramu N, Gurpide A, Grannis FW, Mitchell JD, Tachdjian S, Swann RS, Huff A, Roychowdhury DF, Reeves A, Ottesen LH, Yankelevitz DF. Phase II Proof-of-Concept Study of Pazopanib Monotherapy in Treatment-Naive Patients With Stage I/II Resectable Non-Small-Cell Lung Cancer. J Clin Oncol. 2010 Jun 1. [Epub ahead of print] PubMed PMID: 20516450.
3: Sideras K, Menefee ME, Burton JK, Erlichman C, Bible KC, Ivy SP. Profound Hair and Skin Hypopigmentation in an African American Woman Treated With the Multi-Targeted Tyrosine Kinase Inhibitor Pazopanib. J Clin Oncol. 2010 Jun 1. [Epub ahead of print] PubMed PMID: 20516434.
4: Tailor TD, Hanna G, Yarmolenko PS, Dreher MR, Betof AS, Nixon AB, Spasojevic I, Dewhirst MW. Effect of pazopanib on tumor microenvironment and liposome delivery. Mol Cancer Ther. 2010 Jun;9(6):1798-808. Epub 2010 Jun 1. PubMed PMID: 20515941.
5: Hamberg P, Verweij J, Sleijfer S. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. Oncologist. 2010 May 28. [Epub ahead of print] PubMed PMID: 20511320.
6: Böhm S, Hess D, Gillessen S, Brändle M. Improved glycemic control with the multi-receptor tyrosine kinase inhibitor pazopanib. Diabetes Care. 2010 Jun;33(6):e82. PubMed PMID: 20508227.
7: Sternberg CN. Pazopanib in renal cell carcinoma. Clin Adv Hematol Oncol. 2010 Apr;8(4):232-3. PubMed PMID: 20505644.

Explore Compound Types